

# An In-depth Technical Guide to the Spectroscopic Characterization of 2-Butyrylfuran

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## Compound of Interest

Compound Name: 2-Butyrylfuran

Cat. No.: B1583826

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This guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **2-butyrylfuran** (also known as 1-(furan-2-yl)butan-1-one).<sup>[1]</sup> Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental details of key analytical techniques, offering insights into the structural elucidation of this heterocyclic ketone.

## Introduction to 2-Butyrylfuran

**2-Butyrylfuran** is a furan derivative with a butyryl group attached at the second position of the furan ring. Its molecular formula is C<sub>8</sub>H<sub>10</sub>O<sub>2</sub>, and it has a molecular weight of approximately 138.16 g/mol.<sup>[1]</sup> Understanding its chemical structure with certainty is a prerequisite for any research or development application, from flavor and fragrance studies to its use as a building block in medicinal chemistry. Spectroscopic methods provide the necessary tools for unambiguous structural confirmation.

## Molecular Structure and Spectroscopic Correlation

The structural features of **2-butyrylfuran**, including the furan ring protons, the aliphatic chain protons, and the carbonyl group, give rise to distinct signals in various spectroscopic analyses. This guide will explore the data obtained from <sup>1</sup>H Nuclear Magnetic Resonance (NMR), <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of **2-Butyrylfuran** with atom numbering for spectroscopic assignment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

### $^1\text{H}$ NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

#### Experimental Protocol: $^1\text{H}$ NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-butyrylfuran** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Data Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
- **Parameters:** Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

#### Data and Interpretation

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
1	~7.60	dd	1H	H-5 (furan)
2	~7.20	dd	1H	H-3 (furan)
3	~6.55	dd	1H	H-4 (furan)
4	~2.85	t	2H	$\alpha$ -CH <sub>2</sub>
5	~1.75	sextet	2H	$\beta$ -CH <sub>2</sub>
6	~1.00	t	3H	$\gamma$ -CH <sub>3</sub>

- **Furan Protons:** The protons on the furan ring appear in the aromatic region (downfield). H-5 is the most deshielded due to its proximity to the oxygen atom and the electron-withdrawing carbonyl group. The characteristic coupling constants (J-values) between the furan protons would allow for their definitive assignment.
- **Aliphatic Protons:** The methylene ( $\alpha$ -CH<sub>2</sub>) protons adjacent to the carbonyl group are deshielded and appear as a triplet due to coupling with the neighboring  $\beta$ -CH<sub>2</sub> protons. The  $\beta$ -CH<sub>2</sub> protons appear as a sextet due to coupling with both the  $\alpha$ -CH<sub>2</sub> and the  $\gamma$ -CH<sub>3</sub> protons. The terminal methyl ( $\gamma$ -CH<sub>3</sub>) protons are the most shielded (upfield) and appear as a triplet.

## <sup>13</sup>C NMR Spectroscopy

Carbon NMR provides information on the number of chemically distinct carbon atoms and their electronic environments.

### Experimental Protocol: <sup>13</sup>C NMR

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for <sup>13</sup>C NMR due to the low natural abundance of the <sup>13</sup>C isotope.
- **Data Acquisition:** The spectrum is acquired on a spectrometer, often at a frequency of 100 MHz or higher, using a proton-decoupled pulse sequence to simplify the spectrum to a series

of single lines for each unique carbon atom.

#### Data and Interpretation

Chemical Shift ( $\delta$ , ppm)	Assignment
~188	C=O (carbonyl)
~152	C-2 (furan)
~146	C-5 (furan)
~117	C-3 (furan)
~112	C-4 (furan)
~40	$\alpha$ -CH <sub>2</sub>
~18	$\beta$ -CH <sub>2</sub>
~14	$\gamma$ -CH <sub>3</sub>

- **Carbonyl Carbon:** The carbonyl carbon exhibits the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.
- **Furan Carbons:** The furan carbons appear in the aromatic region, with C-2 (attached to the butyryl group) and C-5 being the most deshielded.
- **Aliphatic Carbons:** The chemical shifts of the aliphatic carbons decrease as their distance from the electron-withdrawing carbonyl group increases.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

#### Experimental Protocol: FT-IR (Neat Liquid)

- **Sample Preparation:** A drop of neat (undiluted) **2-butyrylfuran** is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

- **Background Spectrum:** A background spectrum of the clean, empty salt plates is recorded.
- **Sample Spectrum:** The sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument software automatically subtracts the background spectrum.

#### Data and Interpretation

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
~3100	C-H stretch	Furan
~2960, ~2870	C-H stretch	Aliphatic (CH <sub>2</sub> , CH <sub>3</sub> )
~1675	C=O stretch	Ketone
~1570, ~1460	C=C stretch	Furan ring

- **C=O Stretch:** A strong, sharp absorption band around 1675 cm<sup>-1</sup> is the most characteristic feature, confirming the presence of a conjugated ketone.
- **C-H Stretches:** Absorptions above 3000 cm<sup>-1</sup> are indicative of C-H bonds in the aromatic furan ring, while those just below 3000 cm<sup>-1</sup> are due to the aliphatic C-H bonds of the butyryl chain.
- **C=C Stretches:** Bands in the 1450-1600 cm<sup>-1</sup> region correspond to the carbon-carbon double bond stretching vibrations within the furan ring.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

#### Experimental Protocol: GC-MS

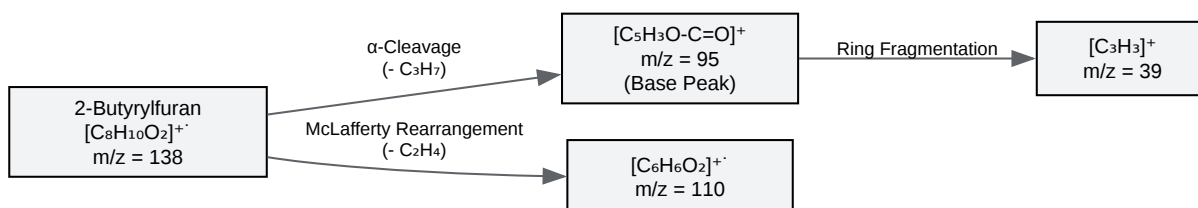
- **Sample Preparation:** A dilute solution of **2-butyrylfuran** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
- **Injection:** A small volume of the sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.

- Ionization: As the **2-butyrylfuran** elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
- Detection: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Data and Interpretation

$m/z$	Proposed Fragment
138	$[M]^+$ (Molecular Ion)
110	$[M - C_2H_4]^+$
95	$[Furan-C=O]^+$
39	$[C_3H_3]^+$

- Molecular Ion Peak: The peak at  $m/z$  138 corresponds to the molecular weight of **2-butyrylfuran**, confirming its elemental composition.<sup>[1]</sup>
- Base Peak: The most intense peak (base peak) is observed at  $m/z$  95.<sup>[1]</sup> This corresponds to the stable furfuryl cation, formed by the cleavage of the bond between the carbonyl carbon and the  $\alpha$ -carbon of the butyryl chain ( $\alpha$ -cleavage).
- Other Fragments: The peak at  $m/z$  110 arises from the loss of ethylene via a McLafferty rearrangement.<sup>[1]</sup> The fragment at  $m/z$  39 is a common fragment from the furan ring.<sup>[1]</sup>



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Caption: Proposed fragmentation pathway for **2-butyrylfuran** in EI-MS.

## Holistic Structural Confirmation

The convergence of data from these independent spectroscopic techniques provides an unequivocal confirmation of the structure of **2-butyrylfuran**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ketone and furan), and mass spectrometry verifies the molecular weight and provides corroborating structural information through its fragmentation pattern. This multi-faceted analytical approach is a cornerstone of modern chemical characterization, ensuring the identity and purity of compounds used in research and industry.

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## References

- 1. 2-Butyrylfuran | C<sub>8</sub>H<sub>10</sub>O<sub>2</sub> | CID 228588 - PubChem [pubchem.ncbi.nlm.nih.gov]
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